molecular formula C14H23NO3 B3164523 (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 893574-83-9

(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine

Cat. No.: B3164523
CAS No.: 893574-83-9
M. Wt: 253.34 g/mol
InChI Key: WVMNPWWETMOMOG-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine is a tertiary amine featuring a 2-methylpropyl (isobutyl) group and a benzyl moiety substituted with methoxy groups at the 2-, 3-, and 4-positions of the phenyl ring. This compound is structurally related to bioactive molecules, particularly those targeting neurotransmitter receptors or enzymes influenced by lipophilic aromatic systems. The trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced membrane permeability and receptor binding due to its electron-rich nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-10(2)8-15-9-11-6-7-12(16-3)14(18-5)13(11)17-4/h6-7,10,15H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMNPWWETMOMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with 2-methylpropylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function, leading to changes in cellular signaling pathways.

    Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3,4- vs. 2,4,5-Trimethoxyphenyl Derivatives

The positional arrangement of methoxy groups on the phenyl ring significantly impacts physicochemical and biological properties.

Property (2-Methylpropyl)[(2,3,4-Trimethoxyphenyl)methyl]amine (2-Methylpropyl)[(2,4,5-Trimethoxyphenyl)methyl]amine (CAS 893572-94-6)
Molecular Formula C₁₄H₂₃NO₃ C₁₄H₂₃NO₃
Molecular Weight 253.33 g/mol 253.33 g/mol
Methoxy Substituent Positions 2, 3, 4 2, 4, 5
Lipophilicity (LogP)* Higher (due to adjacent methoxy groups) Moderate
Supplier CymitQuimica (Ref: 10-F523328) Moldb (Cat. No. M285538)
Price (USD) Inquire-based pricing 2g: $907; 10g: $1,460

*Predicted using substituent additive models.

Functional Group Variations

a. Thiazole-Containing Analogues

Compound 5 from , (S)-2-(1-(2-Benzoylbenzamido)-2-methylpropyl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide, shares the 3,4,5-trimethoxyphenyl group but incorporates a thiazole ring and carboxamide linkage. Key differences:

  • Bioactivity : Thiazole rings enhance π-π stacking and hydrogen-bonding capacity, improving inhibition of kinases or proteases .
  • Solubility : The carboxamide group increases polarity, reducing LogP compared to the tertiary amine structure of the target compound.
b. Alkyl Chain Modifications
  • Methyl(2-methylpropyl)amine (CAS 625-43-4): A simpler analog lacking the trimethoxyphenyl group. It has lower molecular weight (87.17 g/mol) and higher volatility, making it less suitable for therapeutic use but useful as a synthetic intermediate .
  • (2-Methoxyethyl)(3-phenylpropyl)amine (CAS 255042-04-7): Features a methoxyethyl group instead of isobutyl, increasing hydrophilicity (LogP ~1.5 vs. ~2.8 for the target compound) .

Research Implications

  • Drug Discovery: The 2,3,4-trimethoxy substitution pattern may optimize interactions with acetylcholinesterase or monoamine oxidases, warranting enzymatic assays .
  • Material Science: High lipophilicity makes these amines candidates for lipid nanoparticle formulations or ion-selective membranes .

Biological Activity

(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Targets of Action

The compound primarily targets several key proteins involved in cellular processes:

  • Tubulin : Inhibits polymerization, disrupting cell division.
  • Heat Shock Protein 90 (Hsp90) : Affects protein folding and stability.
  • Thioredoxin Reductase (TrxR) : Impacts oxidative stress response.
  • Histone Lysine-Specific Demethylase 1 (HLSD1) : Influences gene expression by modifying histones.
  • Activin Receptor-Like Kinase-2 (ALK2) : Plays a role in cellular signaling.
  • P-Glycoprotein (P-gp) : Involved in drug transport across cell membranes.
  • Platelet-Derived Growth Factor Receptor β : Affects cell growth and development.

Mode of Action

The compound's interaction with these targets leads to various biochemical changes. For instance, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, effectively blocking cell division. This action is crucial for its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to induce apoptosis in cancer cells by targeting tubulin at the colchicine binding site . This mechanism is particularly effective against various cancer types, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have indicated its efficacy against a range of bacterial and fungal pathogens. Its mode of action involves disrupting cellular processes critical for microbial survival.

Case Studies

  • Antiproliferative Effects : A study highlighted the compound's ability to inhibit cell proliferation in vitro, showcasing its potential as an antitumor agent. The results indicated significant reductions in cell viability across multiple cancer cell lines at varying concentrations .
  • P-glycoprotein Modulation : Another investigation focused on the compound's interaction with P-gp, revealing that it could reverse drug resistance in certain cancer cells. This suggests potential applications in overcoming multidrug resistance in chemotherapy .

Data Summary

Biological ActivityObservations/Findings
AnticancerInduces apoptosis; inhibits tubulin polymerization
AntimicrobialEffective against various bacterial and fungal strains
P-glycoprotein InteractionReverses drug resistance in cancer cells

Q & A

Q. What are the established synthetic routes for (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine, and how are intermediates purified?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in analogous syntheses of trimethoxyphenyl-containing amines, intermediates are purified using column chromatography with eluents like CH₂Cl₂/CH₃OH/NH₄OH (e.g., 95:5:0.5 v/v), achieving yields up to 97% . Critical steps include protecting the amine group during reactions and monitoring progress via thin-layer chromatography (TLC).

Q. Which spectroscopic methods are most reliable for structural confirmation?

¹H and ¹³C NMR are essential. Key peaks include:

  • ¹H NMR : Methoxy groups (δ 3.6–3.9 ppm), aromatic protons (δ 6.6–7.2 ppm), and methylpropyl chain protons (δ 0.9–1.5 ppm) .
  • ¹³C NMR : Carbonyl or aromatic carbons (δ 105–166 ppm) and methoxy carbons (δ 56–62 ppm) . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies amine N-H stretches (~3300 cm⁻¹).

Q. What physicochemical properties are critical for experimental handling?

Key properties include:

  • Density : ~1.04 g/cm³ (similar to analogs like N-methyl-3,4,5-trimethoxybenzylamine) .
  • Boiling point : Estimated ~290°C (based on structurally related compounds) .
  • Solubility : Lipophilic due to methoxy and methylpropyl groups; dissolves in DMSO, CH₂Cl₂, and methanol. Stability tests under varying pH and temperature are recommended to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). For example:

  • Receptor binding assays : Use standardized protocols (e.g., radioligand displacement for serotonin receptors) to compare affinity (Ki values) across studies .
  • Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP2A6 inhibition) using liver microsomes to explain variability in vivo . Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) are critical .

Q. What structural modifications enhance receptor selectivity (e.g., serotonin receptors)?

Modifying the methylpropyl chain or methoxy positions alters binding:

  • Methoxy substitution : 3,4,5-Trimethoxy groups enhance 5-HT2A/2C affinity, while 2,3,4-substitution may reduce off-target effects .
  • Alkyl chain length : Shorter chains (e.g., propyl vs. butyl) improve blood-brain barrier penetration . Computational docking (e.g., AutoDock Vina) predicts binding poses to guide synthesis .

Q. What challenges arise in designing in vitro assays to study its mechanism?

Key challenges include:

  • Off-target effects : Use knockout cell lines or siRNA to isolate receptor-specific activity .
  • Metabolic interference : Co-administer CYP inhibitors (e.g., ketoconazole) to stabilize the compound in hepatic assays .
  • Signal-to-noise ratio : Optimize fluorogenic substrates (e.g., calcium flux assays for GPCRs) and validate with positive controls .

Methodological Notes

  • Safety protocols : Use PPE (gloves, goggles) and work in fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) and replicate assays in triplicate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine
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(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine

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